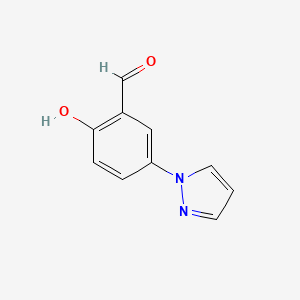
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde is a compound of interest due to its potential applications in various fields of chemistry and biology. Its significance lies in its structural features, which allow it to participate in a range of chemical reactions leading to the synthesis of heterocyclic compounds with promising biological activities.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multicomponent reactions, showcasing the versatility of these compounds in organic synthesis. For example, the synthesis of 1‐(Alkoxycarbonyl)methylene‐1,3‐dihydroisobenzofurans and 4‐(Alkoxycarbonyl)benzo[c]pyrans through oxidative Pd-catalyzed cyclization/alkoxycarbonylation of 2-alkynylbenzaldehydes highlights the role of palladium catalysis in forming complex structures from simple precursors (Bacchi et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, is crucial for understanding their reactivity and biological activity. X-ray diffraction analysis is often employed to determine the precise structure of these compounds, providing insights into their stereochemistry and electronic properties.
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including cyclization, oxidation, and multi-component reactions. These reactions are essential for the synthesis of novel compounds with potential applications in material science and pharmaceuticals. For instance, the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions illustrates the synthetic utility of pyrazole derivatives (Chen & Wu, 2010).
Scientific Research Applications
Multicomponent Reactions and Biological Activity
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been utilized in multicomponent reactions for the efficient generation of biologically active compounds. For instance, a reaction involving 2-alkynylbenzaldehyde, sulfonohydrazide, alcohol, and α,β-unsaturated aldehyde or ketone yielded diverse H-pyrazolo[5,1-a]isoquinolines with promising activities as CDC25B inhibitor, TC-PTP inhibitor, and PTP1B inhibitor (Chen & Wu, 2010).
Fluorescent Chemosensors
The compound has also been incorporated into fluorescent chemosensors for the detection of metal ions. A specific example is the synthesis of a novel pyrazoline derivative, synthesized by reacting (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with 2-Hydrazinylbenzo[d]thiazole, which demonstrated on-off fluorescence chemosensor properties for the determination of Fe3+ ion in solution (Khan, 2020).
Medicinal Applications
In the realm of medicinal chemistry, 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde has been a key intermediate in the synthesis of compounds with potential anti-HIV activity. A study detailed the preparation of pyrazoline derivatives from piperidyl chalcones, synthesized by condensing 4-piperidin-1-ylbenzaldehyde with acetylthiophenes, which showed significant anti-HIV activity without cytotoxic effects in primary human cells (Rizvi et al., 2012).
Photochromic Properties
Furthermore, compounds containing the pyrazolone-ring unit, synthesized using 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde, have been investigated for their reversible photochromic properties. These compounds exhibit a change in color under UV light irradiation and revert to their original state upon heating, demonstrating potential applications in photo-switchable materials (Xie et al., 2009).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of pyrazole fused pyran analogues synthesized from 2-Hydroxy-5-pyrazol-1-ylbenzaldehyde have been explored. These compounds exhibited significant in vitro activity against various strains of bacteria and fungi, alongside their ability to scavenge DPPH and hydroxyl free radicals, hinting at their potential use in pharmaceutical applications (Gurunanjappa et al., 2016).
properties
IUPAC Name |
2-hydroxy-5-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-7-8-6-9(2-3-10(8)14)12-5-1-4-11-12/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXAWBSICRZHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-pyrazol-1-ylbenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2495139.png)
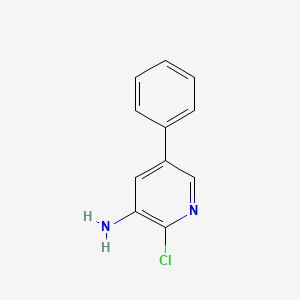
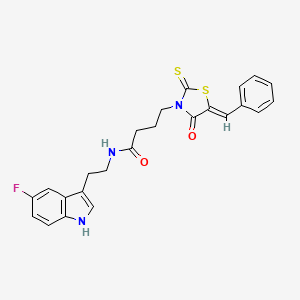
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
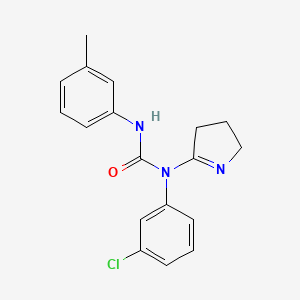
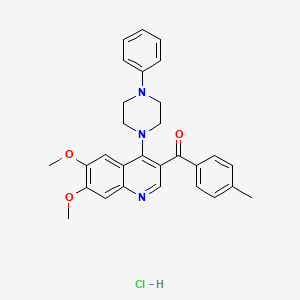
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
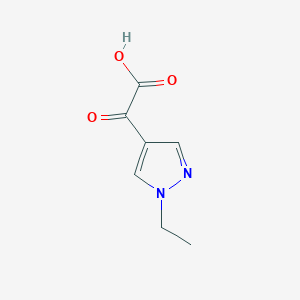
![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)
![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)